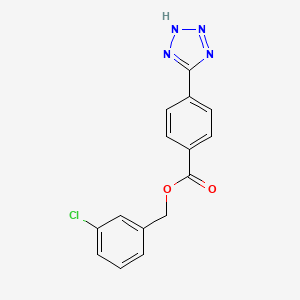![molecular formula C15H19NO3S B12542736 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one CAS No. 144365-79-7](/img/structure/B12542736.png)
1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a sulfonyl group attached to a methylbenzene ring, which is further connected to an azabicyclohexane moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one typically involves multiple steps, starting with the preparation of the azabicyclohexane core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The sulfonyl group is then introduced via sulfonation reactions, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The final step involves the attachment of the propan-2-one moiety, which can be accomplished through alkylation reactions using appropriate alkyl halides under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Amines, thiols derivatives.
Aplicaciones Científicas De Investigación
1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the azabicyclohexane moiety can interact with protein structures, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]ethanone
- 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]butan-2-one
- 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]pentan-2-one
Uniqueness
1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one stands out due to its specific combination of functional groups and its unique bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
144365-79-7 |
|---|---|
Fórmula molecular |
C15H19NO3S |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-[3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one |
InChI |
InChI=1S/C15H19NO3S/c1-11-3-5-14(6-4-11)20(18,19)16-9-13-8-15(13,10-16)7-12(2)17/h3-6,13H,7-10H2,1-2H3 |
Clave InChI |
UPCSKHBOFXLDDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3(C2)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


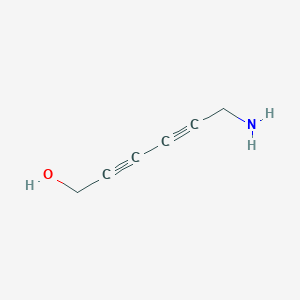
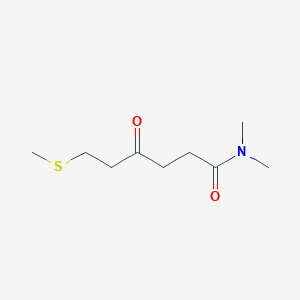
![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)

![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)

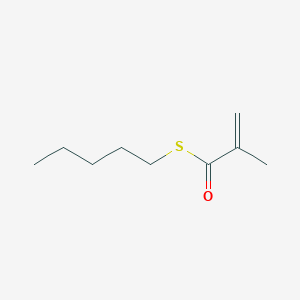
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
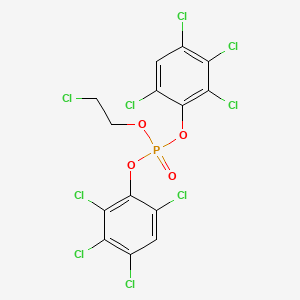

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
